molecular formula C16H15N3O4 B4591699 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-(3-pyridinylmethyl)acetamide

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-(3-pyridinylmethyl)acetamide

Cat. No.: B4591699
M. Wt: 313.31 g/mol
InChI Key: RJWQCAJISGLGOR-UHFFFAOYSA-N
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Description

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-(3-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10625597 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoxazole Derivatives in Scientific Research

Isoxazole derivatives, including those with methoxy groups, have significant biological and medicinal properties. They are known for their role in the synthesis of various heterocycles and their transformations. The literature highlights their importance in medicinal chemistry, showing a wide range of bioactivities due to their ability to bind effectively with different enzymes and receptors through weak interactions. Such derivatives have been extensively used for treating different ailments, indicating their developmental value in medicinal chemistry (Verma et al., 2019).

Application in Environmental Science

Compounds with pyridine and methoxy functionalities have been studied for their environmental impact and removal technologies. For example, sulfamethoxazole, a compound with N-amine groups similar in reactivity to pyridinylmethyl structures, has been researched for its persistence as an organic pollutant and the technologies for its removal from aqueous solutions. This includes adsorption, electrochemical oxidation, and photocatalytic degradation, highlighting the significance of developing sustainable technologies for removing such contaminants (Prasannamedha & Senthil Kumar, 2020).

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(18-9-12-3-1-5-17-8-12)11-21-10-13-7-15(23-19-13)14-4-2-6-22-14/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQCAJISGLGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)COCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.